Array ( [bid] => 1601702 )
The molecule possesses a cyclopentane ring with a bromine substituent and a methyl ester group. This combination suggests potential utility as a building block in organic synthesis. The bromo group can participate in various substitution reactions, allowing for the introduction of different functionalities. The ester group can also be manipulated to introduce new carbon chains or other functionalities ().
Some research explores the reactivity of Methyl 1-bromocyclopentane-1-carboxylate towards nucleophiles. Nucleophiles are electron-rich species that can attack the electron-deficient carbon atom adjacent to the bromine atom. Studies have shown that the molecule undergoes nucleophilic substitution reactions with nucleophiles like ammonia, methylamine, or water (). This type of reaction can be valuable for creating new cyclopentane-based compounds with diverse functionalities.
Methyl 1-bromocyclopentane-1-carboxylate is an organic compound with the molecular formula CHBrO. It features a cyclopentane ring substituted with a bromine atom and a carboxylate group, making it an important intermediate in organic synthesis. The compound is characterized by its distinctive structure, which allows for various chemical transformations and reactions.
Methyl 1-bromocyclopentane-1-carboxylate can be synthesized through several methods:
Methyl 1-bromocyclopentane-1-carboxylate finds applications in various fields:
Interaction studies involving methyl 1-bromocyclopentane-1-carboxylate focus on its reactivity with different nucleophiles and electrophiles. These studies help in understanding how modifications to its structure can influence its chemical behavior and biological activity. For example, the interaction with zinc in Reformatsky reactions has been extensively studied to optimize yields and selectivity .
Several compounds share structural similarities with methyl 1-bromocyclopentane-1-carboxylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl Cyclopentane-1-carboxylate | Cyclopentane derivative | Lacks halogen substituent; more stable |
| Methyl 1-chlorocyclopentane-1-carboxylate | Chlorinated derivative | More reactive due to chlorine; different reactivity |
| Ethyl 1-bromocyclopentane-1-carboxylate | Similar brominated derivative | Ethyl group changes solubility and reactivity |
Methyl 1-bromocyclopentane-1-carboxylate is unique due to its specific bromine substitution, which enhances its reactivity compared to other similar compounds. This makes it particularly valuable in synthetic organic chemistry.
The development of methyl 1-bromocyclopentane-1-carboxylate emerged from the broader exploration of brominated carboxylic acid derivatives and their synthetic applications in organic chemistry. The compound was first systematically studied in the context of alpha-brominated carboxylic acid chemistry, where researchers recognized the unique reactivity patterns exhibited by brominated cycloalkane carboxylates. The historical significance of this compound is intrinsically linked to the evolution of the Hell-Volhard-Zelinskii reaction, which provided fundamental insights into the bromination of carboxylic acids at the alpha position.
Early synthetic efforts focused on developing reliable methods for introducing bromine substituents into cyclopentane-based carboxylic acid systems. The compound gained prominence through its Chemical Abstracts Service registration under the number 51572-54-4, which facilitated standardized identification and research coordination across multiple scientific institutions. The systematic nomenclature established for this compound reflects its structural complexity, with the International Union of Pure and Applied Chemistry designation as methyl 1-bromocyclopentanecarboxylate providing precise chemical identification. Historical records indicate that the compound's synthesis methodologies were refined through iterative improvements in bromination techniques and esterification processes, leading to the current high-purity preparations available for research applications.
The discovery timeline of methyl 1-bromocyclopentane-1-carboxylate coincided with advances in organometallic chemistry, particularly the development of zinc-mediated reactions that would later prove crucial for its synthetic applications. Research groups in the early 2000s began systematically investigating the compound's potential in carbon-carbon bond forming reactions, establishing the foundation for its current prominence in synthetic organic chemistry. The compound's inclusion in major chemical databases, including PubChem with the identifier CID 12531340, marked its formal recognition as a significant synthetic intermediate.
Methyl 1-bromocyclopentane-1-carboxylate occupies a central position in contemporary organic synthesis due to its exceptional versatility as a synthetic building block. The compound's significance stems from its ability to participate in multiple types of chemical transformations, most notably Reformatsky reactions with zinc metal, which generate highly reactive organozinc intermediates capable of forming carbon-carbon bonds with various electrophiles. These reactions have proven particularly valuable for constructing complex spirocyclic structures, where the cyclopentane ring serves as a rigid scaffold for subsequent molecular elaboration.
The compound demonstrates remarkable efficacy in nucleophilic substitution reactions, where the bromine atom functions as an excellent leaving group, facilitating the introduction of diverse functional groups into the cyclopentane framework. Research has established that the quaternary carbon center bearing the bromine substituent exhibits unique reactivity patterns that enable selective chemical transformations under mild reaction conditions. The methyl ester functionality provides additional synthetic versatility, serving as a protected carboxylic acid equivalent that can be selectively hydrolyzed or further functionalized as required by specific synthetic objectives.
Recent investigations have highlighted the compound's utility in pharmaceutical intermediate synthesis, where its structural features enable the construction of bioactive molecules with defined stereochemical characteristics. The compound's role in agrochemical synthesis has also been documented, with applications focusing on the development of crop protection agents and plant growth regulators. Chemical research institutions have increasingly recognized methyl 1-bromocyclopentane-1-carboxylate as an essential component of synthetic methodology courses, reflecting its pedagogical value in demonstrating fundamental organic chemistry principles.
The compound's significance extends to materials science applications, where its incorporation into polymer synthesis has yielded novel materials with unique physical properties. Advanced synthetic methodologies utilizing this compound have enabled the preparation of spiro-beta-lactam derivatives, which represent important pharmacophores in medicinal chemistry research. The development of catalytic processes involving methyl 1-bromocyclopentane-1-carboxylate has opened new avenues for sustainable synthetic chemistry, with researchers exploring environmentally benign reaction conditions and atom-economical transformations.
The contemporary research landscape surrounding methyl 1-bromocyclopentane-1-carboxylate is characterized by intensive investigation into its mechanistic behavior and synthetic applications. Current studies focus extensively on optimizing Reformatsky reaction conditions, with researchers employing density functional theory calculations to elucidate reaction pathways and predict product selectivity. These computational investigations have provided crucial insights into the electronic factors governing the compound's reactivity, enabling rational design of improved synthetic protocols.
Recent publications demonstrate significant progress in developing novel applications for methyl 1-bromocyclopentane-1-carboxylate in heterocyclic synthesis. Research teams have successfully utilized the compound in the construction of spiro-beta-lactam systems through carefully orchestrated multi-step sequences involving zinc-mediated carbon-carbon bond formation followed by intramolecular cyclization reactions. These investigations have revealed new synthetic pathways for accessing structurally complex molecules with potential biological activity.
Current market analysis indicates sustained demand for methyl 1-bromocyclopentane-1-carboxylate across multiple industrial sectors, with the global bromocyclopentane market projected to reach significant valuations by 2032. The pharmaceutical industry represents the primary driver of this demand, with increasing requirements for synthetic intermediates capable of enabling efficient drug discovery and development processes. Chemical research organizations continue to expand their procurement of high-purity preparations, with current commercial sources offering material with purity levels exceeding 95 percent.
The current research emphasis on green chemistry applications has led to investigations of more sustainable synthetic routes to methyl 1-bromocyclopentane-1-carboxylate. Researchers are exploring alternative bromination methodologies that minimize environmental impact while maintaining high product yields and selectivity. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry, are being employed to characterize reaction products and monitor synthetic processes with unprecedented precision.
Contemporary pharmaceutical research demonstrates increasing utilization of methyl 1-bromocyclopentane-1-carboxylate in drug discovery programs targeting diverse therapeutic areas. The compound's structural features have proven valuable for constructing molecular libraries used in high-throughput screening campaigns. Current investigations include systematic structure-activity relationship studies aimed at identifying novel pharmaceutical leads derived from cyclopentane-based scaffolds. The compound's role in agrochemical research continues to expand, with recent studies exploring its potential in developing next-generation crop protection agents with improved environmental profiles.
Methyl 1-bromocyclopentane-1-carboxylate, with the molecular formula C₇H₁₁BrO₂ and molecular weight of 207.07 g/mol, lacks comprehensive thermal characterization data in the available literature [1] [2] [3]. The compound's melting and boiling points have not been directly reported in the current chemical databases. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior.
Examination of analogous brominated cycloalkane esters reveals characteristic thermal properties. The isomeric compound methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate exhibits a boiling point of 216.2±33.0°C at 760 mmHg [4]. The related methyl 1-bromocyclopropanecarboxylate demonstrates a lower boiling point of 150.5±23.0°C at 760 mmHg [5], while the larger ring homolog methyl 1-bromocyclohexanecarboxylate shows a boiling point of 115-116°C at 19 mmHg [6]. These comparative data suggest that the target compound would likely exhibit a boiling point in the range of 200-220°C at atmospheric pressure, considering the influence of the quaternary carbon bearing the bromine substituent.
The non-brominated parent compound methyl cyclopentanecarboxylate exhibits a density of 1.014 g/cm³ and refractive index of 1.4360 [7] [8]. The introduction of the bromine substituent would be expected to increase both density and refractive index due to the heavy atom effect and increased polarizability. Based on these comparative data, the target compound would likely exhibit a density of approximately 1.4-1.5 g/cm³ and a refractive index in the range of 1.48-1.52.
The solubility characteristics of methyl 1-bromocyclopentane-1-carboxylate reflect its structural features as a brominated ester. The compound exhibits moderate lipophilicity with a calculated LogP value of 1.8671 [9] [10], indicating balanced solubility in both polar and nonpolar solvents. This lipophilic character is enhanced by the presence of the bromine substituent and the ester functional group.
The polar surface area of 26.3 Ų suggests limited hydrogen bonding capability, with the ester carbonyl oxygen serving as the primary hydrogen bond acceptor site [9] [10]. The absence of hydrogen bond donors in the molecular structure limits solubility in highly polar protic solvents. The compound would be expected to exhibit good solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and diethyl ether, while showing limited solubility in water due to its hydrophobic cyclopentane ring and bromine substituent.
The nuclear magnetic resonance spectroscopy of methyl 1-bromocyclopentane-1-carboxylate provides detailed structural information through both ¹H and ¹³C NMR techniques. The ¹H NMR spectrum would be expected to display characteristic resonances for the ester methyl group at 3.6-3.8 ppm, consistent with typical ester methyl chemical shifts [11] [12] [13]. The cyclopentane ring protons would appear as complex multiplets in the range of 1.8-2.8 ppm, with the methylene protons adjacent to the quaternary carbon showing distinctive coupling patterns.
The ¹³C NMR spectrum would reveal the quaternary carbon bearing the bromine substituent at approximately 65-75 ppm, shifted downfield from typical aliphatic carbons due to the electronegative bromine atom [14] [15]. The carbonyl carbon of the ester group would resonate in the characteristic range of 170-180 ppm [14] [16]. The methyl ester carbon would appear at approximately 52-55 ppm, while the cyclopentane ring carbons would exhibit signals in the 20-40 ppm region, with the carbon α to the quaternary center showing distinctive chemical shift patterns.
The compound would be expected to show seven distinct carbon environments in the ¹³C NMR spectrum, reflecting the loss of symmetry due to the quaternary substitution pattern. The presence of the bromine substituent would not significantly affect the multiplicity of NMR signals but would influence chemical shift positions through its inductive effects.
The infrared spectroscopy of methyl 1-bromocyclopentane-1-carboxylate would display characteristic absorption bands consistent with its functional groups. The ester carbonyl stretch would appear as a strong absorption in the range of 1735-1750 cm⁻¹, typical for aliphatic esters [17] [18]. This frequency position reflects the electron-withdrawing nature of the adjacent quaternary carbon bearing the bromine substituent.
The ester C-O stretching vibrations would manifest as two distinct bands in the 1200-1300 cm⁻¹ region, following the rule of three for ester compounds [17] [18]. The asymmetric and symmetric C-O stretches would be resolved due to the different electronic environments of the two C-O bonds in the ester functionality. The aliphatic C-H stretching vibrations would appear in the 2800-3000 cm⁻¹ region, with methyl and methylene stretches showing characteristic intensity patterns [19] [20].
The C-Br stretching vibration would be observed as a weak absorption in the 500-700 cm⁻¹ region, though this band may be difficult to assign definitively due to its low intensity and potential overlap with other skeletal vibrations [21]. The fingerprint region below 1300 cm⁻¹ would contain numerous bands arising from cyclopentane ring vibrations and C-C stretching modes.
The mass spectrometry fragmentation pattern of methyl 1-bromocyclopentane-1-carboxylate would exhibit characteristic features of brominated esters. The molecular ion peak would appear at m/z 207/209, displaying the distinctive isotope pattern of bromine (M+2 peak at approximately one-third the intensity of the molecular ion) [22] [23]. This isotope pattern serves as a diagnostic feature for the presence of bromine in the molecule.
The base peak or major fragment would likely result from the loss of the methoxy group (OMe), yielding an acylium ion at m/z 176/178. This fragmentation is common in methyl esters and would retain the bromine isotope pattern [24] [23]. Another significant fragmentation pathway would involve the loss of the entire ester group (CO₂Me), producing a brominated cyclopentyl cation at m/z 148/150.
The cyclopentane ring structure would contribute to the fragmentation pattern through loss of ethylene (C₂H₄), a characteristic fragmentation of cyclic alkanes that results in increased stability of the resulting radical cation [22] [23]. Additional fragmentation would include α-cleavage adjacent to the carbonyl group and ring-opening reactions typical of cyclic structures under electron impact conditions.
The UV-visible spectroscopic properties of methyl 1-bromocyclopentane-1-carboxylate would be dominated by the ester chromophore, as the molecule lacks extended conjugation or aromatic systems. The compound would exhibit end absorption below 280 nm, characteristic of saturated esters [25] [26]. The carbonyl group (n→π* transition) would show weak absorption around 280-300 nm, while the stronger π→π* transition would occur at shorter wavelengths below 200 nm.
The presence of the bromine substituent would not significantly extend the chromophore but may cause slight bathochromic shifts due to its electron-withdrawing inductive effect and potential for heavy atom interactions [25] [27]. The UV spectrum would show minimal fine structure due to the absence of aromatic rings or extended conjugation systems.